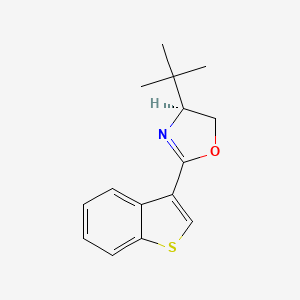
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole: is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzothiophene moiety and the tert-butyl group in its structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate oxazoline, which is then subjected to further cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems and advanced purification techniques, such as chromatography, would also be essential to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could produce various dihydro-oxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the benzothiophene moiety suggests it could interact with biological targets, making it a candidate for drug discovery and development. Studies might focus on its effects on specific enzymes, receptors, or cellular pathways.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety could play a crucial role in binding to these targets, while the oxazole ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4S)-2-(1-benzothiophen-3-yl)-4-methyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-isopropyl-4,5-dihydro-1,3-oxazole
Uniqueness
The uniqueness of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole lies in the presence of the tert-butyl group, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the oxazole ring.
Properties
CAS No. |
497866-80-5 |
|---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)13-8-17-14(16-13)11-9-18-12-7-5-4-6-10(11)12/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
InChI Key |
OFBNHUXHSKUNFN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CSC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
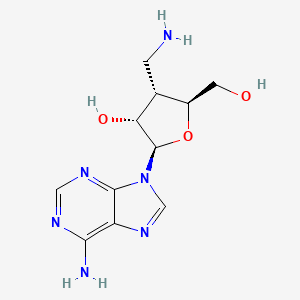
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
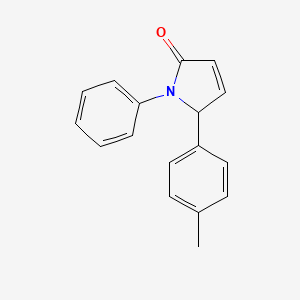
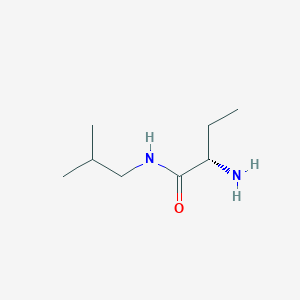

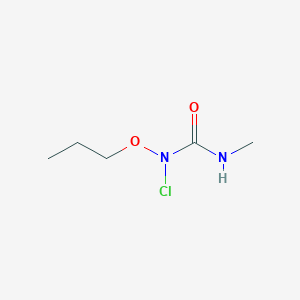

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
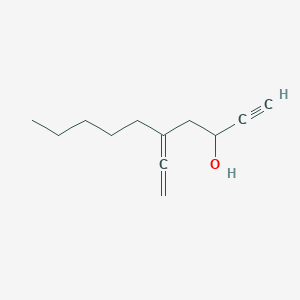
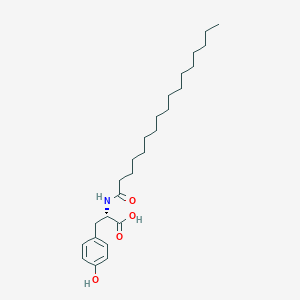
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
